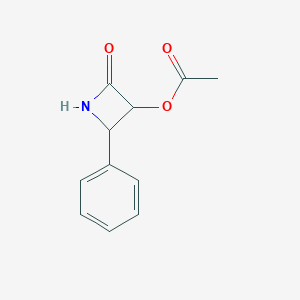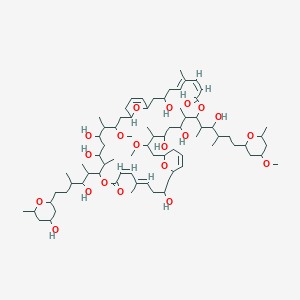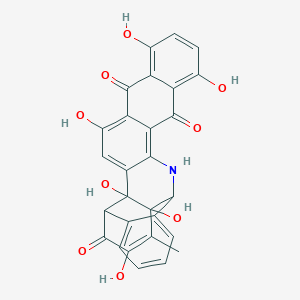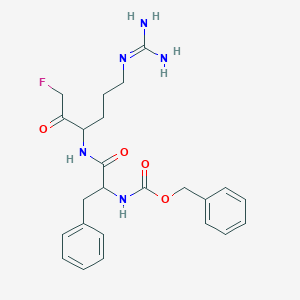![molecular formula C19H21ClFN3O B237667 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders. This compound was first discovered by Cephalon Inc., and its chemical structure was elucidated in 1997.
Mécanisme D'action
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide acts as a selective inhibitor of JNK, a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated by various stress stimuli, such as oxidative stress, inflammation, and DNA damage, and plays a critical role in the regulation of cell survival and death. By inhibiting JNK, this compound can prevent the activation of downstream signaling pathways that lead to cell death and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in the context of neurodegenerative diseases. It has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein in Parkinson's disease, and beta-amyloid in Alzheimer's disease. It also reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide is its selectivity for JNK, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of JNK in various diseases. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for the study of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide and its potential therapeutic applications. One area of interest is the development of more potent JNK inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound in combination with other therapies for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 3-chloro-2-fluoroaniline with 4-ethylpiperazine, followed by the introduction of a benzamide moiety. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Applications De Recherche Scientifique
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects through the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
Propriétés
Formule moléculaire |
C19H21ClFN3O |
|---|---|
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H21ClFN3O/c1-2-23-10-12-24(13-11-23)18-15(20)7-5-9-17(18)22-19(25)14-6-3-4-8-16(14)21/h3-9H,2,10-13H2,1H3,(H,22,25) |
Clé InChI |
ZIZFRAOSKWEQFK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

